molecular formula C14H18N2O3 B3080624 (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide CAS No. 1088988-32-2

(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide

Cat. No.: B3080624
CAS No.: 1088988-32-2
M. Wt: 262.3 g/mol
InChI Key: FYOJINWTYOQCMI-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide is an organic compound with a complex structure that includes an acetyl group, a dimethylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate acetyl and dimethylamino precursors. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under neutral or slightly basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications and industrial uses .

Properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-N-(2-methoxyphenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(17)11(9-16(2)3)14(18)15-12-7-5-6-8-13(12)19-4/h5-9H,1-4H3,(H,15,18)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOJINWTYOQCMI-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/N(C)C)/C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.